
4,8-Dimethoxy-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are characterized by a fused system of two pyridine rings, and this compound specifically has methoxy groups at the 4th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethoxy-1,5-naphthyridine can be achieved through various methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds. For instance, the Skraup reaction, which uses glycerol and a catalyst such as iodine, NaNO2, or MnO2, can be employed . Another method involves the Friedländer reaction, where an aminopyridine reacts with a carbonyl compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. Cross-coupling reactions, such as the Suzuki reaction, are also employed in industrial settings to introduce specific substituents .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) for alkylation and various halides for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and halogenated derivatives.
Scientific Research Applications
4,8-Dimethoxy-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4,8-Dimethoxy-1,5-naphthyridine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA replication, leading to cell death. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethyl-1,5-naphthyridine
- 2-Hydroxy-6-methyl-1,5-naphthyridine
- Aaptamine (8,9-dimethoxy-1H-benzo[de][1,6]naphthyridine)
Uniqueness
4,8-Dimethoxy-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63086-86-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4,8-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-3-5-12-10-8(14-2)4-6-11-9(7)10/h3-6H,1-2H3 |
InChI Key |
OVYGWOJXTSSLFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




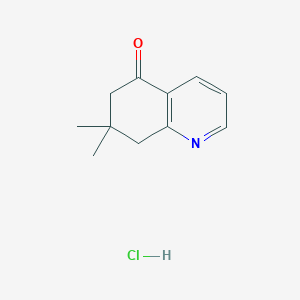
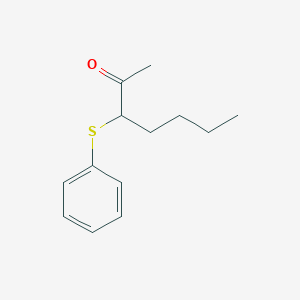
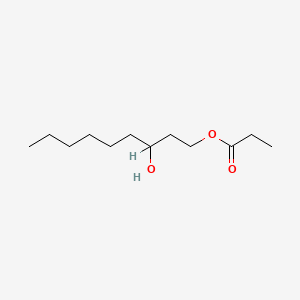
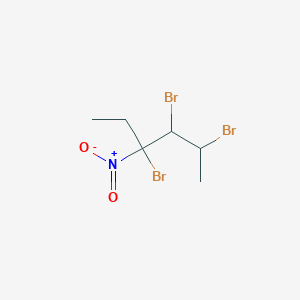
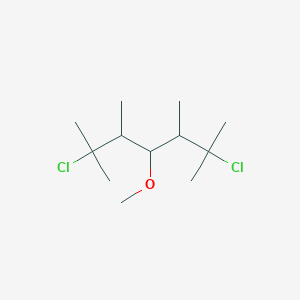
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
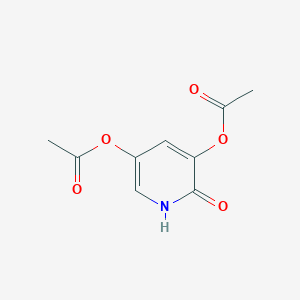

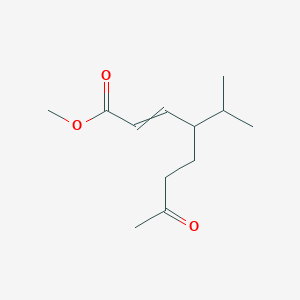
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

